Home > Products > Screening Compounds P25307 > Protein SSX2 (45-59)
Protein SSX2 (45-59) -

Protein SSX2 (45-59)

Catalog Number: EVT-243977
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Protein SSX2
Overview

Protein SSX2 (45-59) is a peptide derived from the SSX2 gene, which is part of the SSX family of proteins. These proteins are known for their roles in cancer immunology, particularly in the context of melanoma. The specific peptide sequence, SSX2 (45-59), has been identified as an immunodominant epitope recognized by CD4+ T cells, making it significant for potential therapeutic applications in cancer treatment.

Source

The SSX2 protein is encoded by the SSX2 gene, located on the X chromosome. It is predominantly expressed in testicular germ cells and various tumors, including melanoma. The protein is classified within a group of cancer/testis antigens, which are typically expressed in male germ cells but can also be aberrantly expressed in certain cancers, providing targets for immunotherapy .

Classification

SSX2 is classified as a cancer/testis antigen. This classification highlights its restricted expression pattern and potential as a target for cancer immunotherapy. The peptide SSX2 (45-59) specifically binds to major histocompatibility complex class II molecules, facilitating T cell recognition and activation against tumor cells expressing this antigen.

Synthesis Analysis

Methods

The synthesis of Protein SSX2 (45-59) can be performed using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS allows for the stepwise addition of amino acids to form the desired peptide sequence, while recombinant techniques involve inserting the SSX2 gene into expression vectors in suitable host cells (e.g., bacteria or mammalian cells) to produce the protein.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Utilizes a resin-bound amino acid strategy.
    • Protecting groups are employed to ensure correct coupling.
    • Cleavage from the resin yields the free peptide.
  2. Recombinant DNA Technology:
    • Involves cloning the SSX2 gene into an expression vector.
    • Transfection into host cells leads to protein expression.
    • Purification methods such as affinity chromatography can be used to isolate the peptide.
Molecular Structure Analysis

Structure

The molecular structure of Protein SSX2 (45-59) consists of a specific sequence of amino acids that allows it to interact with T cell receptors and major histocompatibility complex class II molecules. The sequence is critical for its immunogenic properties.

Data

The amino acid sequence of SSX2 (45-59) has been shown to be recognized by CD4+ T cells, indicating its structural importance in immune recognition . The predicted secondary structure may include alpha-helices or beta-sheets, contributing to its binding affinity.

Chemical Reactions Analysis

Reactions

Protein SSX2 (45-59) participates in several biochemical reactions, primarily involving its interaction with immune cells. The binding of this peptide to major histocompatibility complex class II molecules on antigen-presenting cells triggers T cell activation and proliferation.

Technical Details

  1. Peptide-MHC Interaction:
    • The peptide binds to MHC class II molecules on antigen-presenting cells.
    • This complex is recognized by CD4+ T cell receptors.
  2. Cytokine Secretion:
    • Upon recognition, activated T cells secrete cytokines such as interferon-gamma, enhancing immune responses against tumor cells expressing SSX2.
Mechanism of Action

Process

The mechanism of action for Protein SSX2 (45-59) involves its role as an antigenic determinant that activates CD4+ T cells. When presented by major histocompatibility complex class II molecules on professional antigen-presenting cells, it leads to:

  1. T Cell Activation:
    • Recognition by specific T cell receptors activates CD4+ T cells.
  2. Cytokine Release:
    • Activated T cells release cytokines that promote further immune responses against tumor cells expressing SSX2.

Data

Studies have shown that truncations of the peptide affect its recognition by T cells, indicating that specific amino acids within the 45-59 region are critical for optimal binding and immune activation .

Physical and Chemical Properties Analysis

Physical Properties

Protein SSX2 (45-59) is a small peptide with a molecular weight typically around 1,500 Da, depending on its exact amino acid composition. It is soluble in aqueous solutions and may exhibit stability under physiological conditions.

Chemical Properties

The chemical properties include:

  • Hydrophobicity/Hydrophilicity: The balance of hydrophobic and hydrophilic residues influences solubility and interaction with membranes.
  • pH Stability: The peptide's stability may vary with pH changes, impacting its immunogenicity.

Relevant data on these properties can be obtained from computational modeling and experimental assays.

Applications

Scientific Uses

Protein SSX2 (45-59) has significant applications in:

  1. Cancer Immunotherapy: As an immunogenic epitope, it serves as a target for therapeutic vaccines aimed at enhancing anti-tumor responses.
  2. Diagnostic Tools: Its presence can be used as a biomarker for certain cancers, aiding in diagnosis and monitoring treatment efficacy.
  3. Research Models: It provides a model for studying T cell responses and developing new immunotherapeutic strategies against malignancies expressing cancer/testis antigens .
Introduction to SSX2 as a Cancer/Testis Antigen (CTA)

Discovery and Classification of the SSX Gene Family

The SSX gene family was first identified in 1994 through cytogenetic analysis of synovial sarcomas bearing the characteristic t(X;18)(p11.2;q11.2) translocation. Clark et al. identified two novel genes at the X chromosome breakpoint, designated SSX1 and SSX2, which became fused to the SS18 (SYT) gene on chromosome 18 [5]. Subsequent research revealed that the human SSX family comprises ten highly homologous members (SSX1-SSX9 and SSX2B) clustered in the Xp11.22-p11.23 region, exhibiting 70-90% amino acid sequence identity [1] [2]. These genes encode nuclear proteins of 188 amino acids characterized by several conserved features:

  • An N-terminal KRAB domain (Krüppel-associated box; residues 13-75) involved in transcriptional repression
  • An SSX repression domain (SSXRD; residues 182-188)
  • A central divergent region with minimal sequence conservation
  • A C-terminal acidic domain rich in glutamate residues

SSX2 exists as three alternative splice variants (isoforms a, b, and c) with isoform a representing the full-length canonical protein. The gene structure consists of nine exons spanning approximately 10 kb on chromosome Xp11.22. Evolutionary analysis suggests that SSX genes emerged through recent duplication events during primate evolution, resulting in their concentration on the X chromosome. This chromosomal clustering represents a hallmark of CT-X antigens (X chromosome-encoded cancer/testis antigens), which constitute approximately 10% of X-chromosomal genes [1] [2] [10].

Table 1: The Human SSX Gene Family

Gene NameChromosomal LocationAmino Acid LengthIdentity to SSX2Expression in Synovial Sarcoma Fusions
SSX1Xp11.2218881%Frequent (≈65% of cases)
SSX2Xp11.22188100%Frequent (≈35% of cases)
SSX3Xp11.2218876%Rare
SSX4Xp11.2218875%Rare
SSX5Xp11.2218871%Not reported
SSX6-SSX9Xp11.2218865-70%Not reported

SSX2 in the Context of CTAs: Expression Patterns and Tumor Specificity

SSX2 exhibits the hallmark expression profile of CT-X antigens: transcriptionally silenced in normal somatic tissues except for testicular germ cells (specifically spermatogonia), but reactivated across diverse malignancies. This tumor-restricted expression pattern stems from epigenetic mechanisms, particularly promoter hypermethylation in somatic tissues and demethylation in cancer and testis. The SSX2 promoter contains a dense CpG island that becomes demethylated in malignancies, facilitating access for transcription factors [1] [9].

SSX2 expression has been documented in 20-50% of various epithelial cancers and mesenchymal tumors. Türeci et al. first identified SSX2 as the antigen HOM-MEL-40 when they detected specific IgG antibodies in melanoma patients, noting expression in approximately 50% of melanoma samples, 30% of hepatocellular carcinomas, 25% of colon and prostate cancers, and 20% of breast cancers [1]. Subsequent studies have expanded this profile:

Table 2: SSX2 Expression in Human Cancers

Cancer TypeExpression FrequencyDetection MethodClinical Significance
Synovial Sarcoma>95% (as SS18-SSX2 fusion)RT-PCR, IHCDiagnostic marker
Melanoma≈50%SEREX, RT-PCRAssociated with immunogenicity
Colorectal Cancer20-30%RT-PCR, qRT-PCRHigher in metastatic disease
Hepatocellular Carcinoma≈30%RT-PCRCorrelates with advanced stage
Breast Cancer≈20%RT-PCRAssociated with poor prognosis
Non-Small Cell Lung Cancer3.5%RT-PCRLimited expression
Prostate Cancer≈25%RT-PCRPotential biomarker

Notably, SSX2 expression demonstrates heterogeneity within tumor types and even within individual tumors. This expression frequently associates with advanced disease stages, metastatic potential, and poorer prognosis. In colon cancer, Saudi patients showed significantly higher SSX2 mRNA levels in tumor tissues compared to matched normal colonic mucosa, with 20% of tumors exhibiting detectable expression [9]. The restricted normal tissue expression combined with frequent tumor expression qualifies SSX2 as a prime target for immunotherapy, as immunological tolerance toward this antigen should theoretically be limited due to immune privilege in testis (absence of MHC class I expression on germ cells) [1] [4].

SSX2 Fusion Proteins in Synovial Sarcoma and Aberrant Activation in Other Malignancies

The most established oncogenic mechanism involving SSX2 occurs through chromosomal translocation in synovial sarcoma. In over 95% of these malignancies, the t(X;18)(p11.2;q11.2) translocation fuses the C-terminal 78 amino acids of SSX2 (or SSX1/SSX4) to the N-terminus of the SS18 protein. This generates an SS18-SSX2 fusion oncoprotein that drives sarcomagenesis through epigenetic reprogramming [1] [3] [7].

The SS18-SSX2 fusion protein functions as an "activator-repressor" that dysregulates gene expression through chromatin remodeling. SS18 normally serves as a transcriptional co-activator within the BAF (SWI/SNF) chromatin-remodeling complex, while SSX2 functions as a transcriptional repressor associated with Polycomb repressive complexes. The fusion oncoprotein retains both properties, creating a chimeric protein that:

  • Recruits Polycomb complexes to SS18/BAF target genes, inducing aberrant repression
  • Disrupts normal BAF complex function by displacing wild-type SS18
  • Alters histone modifications at target promoters (e.g., reduces H3K27ac activation marks)
  • Induces DNA methylation changes in imprinting control regions (e.g., IGF2/H19 locus)
  • Activates oncogenic pathways including Wnt/β-catenin, TGF-β, and TAZ signaling [3] [7]

The SSX2 moiety (particularly residues 120-188) within the fusion protein is indispensable for transformation, contributing the nuclear localization signal, repression domain, and protein interaction surfaces. Interestingly, the SSX2(45-59) region falls within the KRAB domain, which may participate in protein-protein interactions essential for the fusion's oncogenic activity [5] [7].

Beyond synovial sarcoma, SSX2 contributes to oncogenesis through non-fusion mechanisms when aberrantly expressed as a full-length protein in carcinomas. Ectopic SSX2 expression induces genomic instability and promotes tumor cell survival. The KRAB domain (which includes residues 45-59) enables interactions with transcriptional regulators that influence proliferation and survival pathways. SSX2 expression in prostate cancer promotes loss of focal adhesions and enhances invasive potential, while in gastric cancer, it interacts with Rab3IP to enhance invasiveness [6] [8].

Properties

Product Name

Protein SSX2 (45-59)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.